N-[2-(4-morpholinyl)ethyl]-4-(phenylmethyl)-2,3-dihydro-1,4-benzothiazine-6-carboxamide
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Overview
Description
N-[2-(4-morpholinyl)ethyl]-4-(phenylmethyl)-2,3-dihydro-1,4-benzothiazine-6-carboxamide is a benzothiazine.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Benzothiazine Derivatives : A study by Abdalha, El-Regal, El-Kassaby, & Ali (2011) focused on synthesizing various benzothiazine derivatives, including those with morpholine groups, under microwave irradiation. This research provides insights into the chemical synthesis process of related compounds.
- Molecular Structure Analysis : Research by Ukrainets, Petrushova, Sim, & Grinevich (2017) explored the molecular structure of a similar benzothiazine derivative. This study contributes to understanding the structural aspects of such compounds.
Biological Activity and Applications
- Antimicrobial Activity : Sharma, Kumar, & Vats (2011) investigated the antimicrobial activity of morpholinyl/piperazinylbenzothiazines, including compounds similar to the one , against bacterial species like E. coli and Bacillus cereus (Sharma, Kumar, & Vats, 2011).
- Antitumor Activity : The antitumor activity of related benzothiazine derivatives has been a subject of study. For example, Lu et al. (2017) synthesized a compound with structural similarities and tested its effectiveness in inhibiting the proliferation of cancer cell lines (Lu et al., 2017).
Crystal Structure and Pharmaceutical Potential
- Crystal Habit and Pharmacological Properties : A study by Ukrainets et al. (2019) on N-(4-Trifluoromethylphenyl)-4-Hydroxy-2,2-Dioxo-1H-2λ6,1-Benzothiazine-3-Carboxamide, which has structural similarities, revealed significant differences in analgesic activity based on the crystal form (Ukrainets et al., 2019).
Properties
Molecular Formula |
C22H27N3O2S |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
4-benzyl-N-(2-morpholin-4-ylethyl)-2,3-dihydro-1,4-benzothiazine-6-carboxamide |
InChI |
InChI=1S/C22H27N3O2S/c26-22(23-8-9-24-10-13-27-14-11-24)19-6-7-21-20(16-19)25(12-15-28-21)17-18-4-2-1-3-5-18/h1-7,16H,8-15,17H2,(H,23,26) |
InChI Key |
DTSWECZIQSCKFV-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCNC(=O)C2=CC3=C(C=C2)SCCN3CC4=CC=CC=C4 |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC3=C(C=C2)SCCN3CC4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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